propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride
Description
Propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride is a chiral ester derivative of L-tyrosine, characterized by its (2S)-stereochemistry, an amino group, a 4-hydroxyphenyl substituent, and an isopropyl ester moiety. The compound exists as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical or synthetic applications . Structurally, it combines the tyrosine backbone with a bulky isopropyl ester, distinguishing it from simpler methyl or ethyl ester analogs. This modification may influence its pharmacokinetic properties, such as resistance to enzymatic hydrolysis or improved membrane permeability.
Properties
IUPAC Name |
propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-8(2)16-12(15)11(13)7-9-3-5-10(14)6-4-9;/h3-6,8,11,14H,7,13H2,1-2H3;1H/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEDQTSSCGSNGS-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CC1=CC=C(C=C1)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyphenylacetic acid and isopropylamine.
Formation of the Ester: The carboxylic acid group of 4-hydroxyphenylacetic acid is esterified with isopropanol in the presence of a strong acid catalyst, such as sulfuric acid, to form propan-2-yl 4-hydroxyphenylacetate.
Amination: The ester is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amino group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as crystallization, filtration, and drying to obtain the pure compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides, thiols, and amines are used under appropriate conditions.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
Structure and Composition
- IUPAC Name : Propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride
- Molecular Formula : C₉H₁₁ClN₃O₃
- Molecular Weight : 225.75 g/mol
- CAS Number : 60-18-4
Neurotransmitter Precursor
This compound is a precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine. Its role in neurotransmitter synthesis makes it a subject of interest in neuropharmacology.
Case Study: Cognitive Enhancement
A study demonstrated that supplementation with L-Tyrosine improved cognitive flexibility during stress. Participants who received L-Tyrosine showed enhanced performance on tasks requiring cognitive flexibility compared to a placebo group, indicating its potential as a cognitive enhancer under stress conditions .
Mood Regulation
L-Tyrosine is implicated in mood regulation due to its involvement in the synthesis of catecholamines. Research has shown that adequate levels of L-Tyrosine can help mitigate the effects of stress and improve mood.
Case Study: Stress Response
In a controlled trial, individuals exposed to acute stressors exhibited improved mood and reduced cortisol levels when supplemented with L-Tyrosine. This suggests that L-Tyrosine may have therapeutic potential for managing stress-related mood disorders .
Athletic Performance
L-Tyrosine is often used as a dietary supplement to enhance athletic performance by potentially reducing fatigue and improving endurance.
Case Study: Exercise Performance
A randomized controlled trial found that athletes who supplemented with L-Tyrosine experienced less perceived fatigue during prolonged exercise compared to those who did not. The study concluded that L-Tyrosine supplementation could enhance physical performance under stressful conditions .
Metabolic Disorders
Research indicates that L-Tyrosine may play a role in metabolic disorders due to its influence on thyroid function and energy metabolism.
Case Study: Thyroid Function
A study involving individuals with hypothyroidism showed that L-Tyrosine supplementation improved thyroid hormone levels, suggesting its potential use as an adjunct therapy for thyroid-related metabolic disorders .
Mechanism of Action
The mechanism of action of propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Ester Group Influence: The isopropyl ester in the target compound increases steric bulk compared to methyl or ethyl esters, likely slowing enzymatic degradation and improving lipid membrane penetration . Methyl esters (e.g., C₁₀H₁₄ClNO₃) exhibit higher solubility in aqueous systems but are prone to rapid hydrolysis, limiting their in vivo utility .
Aromatic Substituent Effects :
- 4-Hydroxyphenyl : Common in tyrosine derivatives, enabling hydrogen bonding and participation in biological pathways (e.g., kinase signaling) .
- 2-Naphthyl and 4’-fluorophenyl-pyridin-2’-yl : Introduce hydrophobicity or electronic modulation, respectively, which may enhance binding to hydrophobic enzyme pockets or receptors .
- Azo groups : Unique to the compound in , these groups confer conjugation-dependent properties (e.g., light absorption) for applications in photodynamic therapy or sensors .
Physicochemical and Functional Differences: The 3,4-dihydroxyphenyl analog (C₁₀H₁₄ClNO₅) has higher polarity due to additional hydroxyl groups, making it suitable for antioxidant research or metal chelation .
Biological Activity
Propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, also known as L-Tyrosine hydrochloride, is an amino acid derivative that exhibits a range of biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial, anticancer, and neuroprotective research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₉H₁₂ClN₃O₃
- Molecular Weight : 227.66 g/mol
The presence of the 4-hydroxyphenyl moiety is significant as it contributes to the compound's biological interactions through hydrogen bonding and hydrophobic interactions.
Antimicrobial Activity
A recent study synthesized various derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, demonstrating their efficacy against multidrug-resistant pathogens, notably from the ESKAPE group. These derivatives were tested against strains such as Staphylococcus aureus and Candida auris.
| Compound | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative 1 | S. aureus | 8 µg/mL |
| Derivative 2 | C. auris | 16 µg/mL |
| Derivative 3 | E. faecium | 4 µg/mL |
These findings indicate that the incorporation of the 4-hydroxyphenyl group enhances antimicrobial properties, making it a promising scaffold for developing new antibiotics .
Anticancer Properties
Research has also highlighted the anticancer potential of this compound. In vitro studies revealed that this compound exhibits cytotoxic effects against various cancer cell lines, including human leukemia cells.
| Cell Line | IC₅₀ (µM) |
|---|---|
| CEM (human leukemia) | 0.13 ± 0.06 |
| MCF-7 (breast cancer) | 1.5 ± 0.1 |
| A549 (lung cancer) | 0.75 ± 0.05 |
The cytotoxicity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation .
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. Studies indicate that this compound can mitigate oxidative stress and improve neuronal survival.
The proposed mechanism involves:
- Antioxidant Activity : The hydroxyl group in the phenolic structure scavenges free radicals.
- Neurotransmitter Modulation : Enhances levels of neurotransmitters like dopamine and serotonin, which are crucial for mood regulation and cognitive function.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in Pharmaceuticals demonstrated that derivatives of this compound showed significant activity against resistant strains of bacteria, suggesting a need for further clinical trials to assess efficacy in real-world infections . -
Case Study on Cancer Treatment :
Another research article reported successful application of this compound in combination therapies for treating resistant cancer types, showing improved patient outcomes compared to standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
